L-gamma-Glutamyl-P-nitroanilide monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

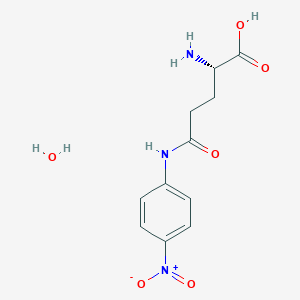

L-gamma-Glutamyl-P-nitroanilide monohydrate is a chemical compound widely used in biochemical research. It is known for its role as a substrate for gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups. This compound is particularly valuable in the study of amino acid transport and metabolism.

Mechanism of Action

Target of Action

The primary target of L-gamma-Glutamyl-P-nitroanilide monohydrate is the glutamine transporter ASCT2 (SLC1A5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular processes, across the cell membrane .

Mode of Action

This compound acts as a potent and selective inhibitor of the glutamine transporter ASCT2 . It binds to the transporter, thereby blocking the transport of glutamine into the cell . It is also known to inhibit other sodium-dependent and independent amino acid transporters .

Biochemical Pathways

The inhibition of the glutamine transporter ASCT2 by this compound affects the glutamine-glutamate cycle, a key biochemical pathway in cells . This cycle is crucial for maintaining the balance of these amino acids in the cell and plays a significant role in various cellular processes, including protein synthesis and energy production .

Result of Action

The inhibition of the glutamine transporter ASCT2 by this compound can lead to a decrease in intracellular glutamine levels . This can affect various cellular processes that depend on glutamine, potentially leading to changes in cell function or viability .

Biochemical Analysis

Biochemical Properties

L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the activity of the enzyme gamma-glutamyl transpeptidase . This enzyme facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water . It also participates in important processes such as amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with gamma-glutamyl transpeptidase . This enzyme is involved in various cellular processes, including amino acid transport and cellular redox control . The compound’s influence on these processes can significantly impact cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for gamma-glutamyl transpeptidase . The enzyme catalyzes the transfer of the glutamyl group from this compound to glycylglycine, forming L-gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is a key part of the gamma-glutamyl cycle .

Temporal Effects in Laboratory Settings

The compound’s role in the gamma-glutamyl cycle suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the gamma-glutamyl cycle . This metabolic pathway involves the transfer of glutamyl groups from glutamyl peptides to other peptides or water, facilitated by gamma-glutamyl transpeptidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-gamma-Glutamyl-P-nitroanilide monohydrate can be synthesized through a series of chemical reactions involving the coupling of L-glutamic acid with P-nitroaniline. The process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate the coupling reaction. Common reagents used in this synthesis include dicyclohexylcarbodiimide and N-hydroxysuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and recrystallization processes to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

L-gamma-Glutamyl-P-nitroanilide monohydrate primarily undergoes hydrolysis reactions catalyzed by gamma-glutamyl transferase. This reaction results in the cleavage of the gamma-glutamyl bond, releasing P-nitroaniline as a product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of gamma-glutamyl transferase and occurs under physiological conditions, such as a pH of 7.4 and a temperature of 37°C. The reaction can be monitored spectrophotometrically by measuring the release of P-nitroaniline, which absorbs light at a specific wavelength .

Major Products Formed

The major product formed from the hydrolysis of this compound is P-nitroaniline. This product can be further analyzed to study the activity of gamma-glutamyl transferase and other related enzymes .

Scientific Research Applications

L-gamma-Glutamyl-P-nitroanilide monohydrate is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its key applications include:

Enzyme Assays: It is used as a substrate in assays to measure the activity of gamma-glutamyl transferase and other related enzymes.

Amino Acid Transport Studies: The compound is employed to investigate the transport mechanisms of amino acids across cell membranes.

Cancer Research: It is used to study the role of amino acid transporters in cancer cell metabolism and proliferation.

Drug Development: The compound serves as a model substrate in the development of inhibitors targeting gamma-glutamyl transferase and related enzymes.

Comparison with Similar Compounds

L-gamma-Glutamyl-P-nitroanilide monohydrate is unique in its specific interaction with gamma-glutamyl transferase. Similar compounds include:

L-glutamic acid gamma-(4-nitroanilide): Another substrate for gamma-glutamyl transferase, but with different kinetic properties.

N-(4-nitrophenyl)-L-glutamine: A compound with similar structural features but used in different biochemical assays.

These compounds share structural similarities but differ in their specific applications and interaction kinetics with gamma-glutamyl transferase.

Biological Activity

L-γ-Glutamyl-P-nitroanilide monohydrate (GPNA) is a compound that has garnered attention in biochemical research due to its role as a substrate for the enzyme γ-glutamyltransferase (GGT). This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in cancer research, supported by data tables and case studies.

Overview of L-γ-Glutamyl-P-nitroanilide Monohydrate

Chemical Properties:

- Molecular Formula: C₁₁H₁₅N₃O₆

- Molecular Weight: 285.25 g/mol

- Melting Point: 192-193°C

- CAS Number: 122864-94-2

GPNA is a derivative of glutamic acid and is primarily utilized in studies involving amino acid transport and metabolism, particularly in the context of cancer cell biology.

GPNA serves as an inhibitor of the glutamine transporter ASCT2, which is crucial for glutamine uptake in various cell types, including cancer cells. The compound undergoes hydrolysis catalyzed by GGT, leading to the release of p-nitroaniline (PNA), a chromogenic product that can be quantified spectrophotometrically. This reaction is significant because it not only facilitates the measurement of GGT activity but also contributes to cytotoxic effects observed in certain cancer cell lines.

Enzymatic Hydrolysis and Cytotoxicity

Research indicates that GPNA's catabolism via GGT results in cytotoxic effects on lung cancer A549 cells. The mechanism involves:

- Release of PNA: Hydrolysis of GPNA by GGT releases PNA, which has been shown to exert cytotoxic effects on cells.

- Cell Viability Reduction: Studies demonstrate that increasing concentrations of GPNA lead to a dose-dependent decrease in cell viability, with an IC50 value around 250 μM .

- Induction of Apoptosis: Treatment with GPNA results in increased apoptosis markers in A549 cells, suggesting that the cytotoxicity is mediated through apoptotic pathways rather than solely through inhibition of glutamine uptake .

Effects on Glutathione and ROS Production

GPNA treatment has been associated with alterations in intracellular glutathione levels and reactive oxygen species (ROS) production:

- Glutathione Levels: A significant reduction in total intracellular glutathione was observed after prolonged exposure (48 hours) to GPNA and PNA .

- ROS Generation: Elevated levels of ROS were detected following treatment, indicating oxidative stress as a contributing factor to the observed cytotoxic effects .

Data Table: Summary of Key Findings

| Study | Cell Line | Concentration (μM) | IC50 (μM) | Cytotoxic Mechanism | Apoptosis Induction |

|---|---|---|---|---|---|

| A549 | 250 | ~250 | GGT-mediated hydrolysis | Yes | |

| Various | Not specified | Not reported | Colorimetric assay for GGT activity | Not applicable |

Case Studies and Research Findings

- Cancer Cell Sensitivity: A study highlighted that A549 cells exhibit high sensitivity to glutamine starvation, which correlates with their response to GPNA treatment. When subjected to GPNA, these cells showed marked reductions in viability along with increased apoptosis markers .

- Role of GGT Inhibitors: The use of specific GGT inhibitors such as GGsToP was shown to prevent the cytotoxic effects induced by GPNA, reinforcing the role of GGT in mediating these effects .

- Metabolic Implications: Glutamine metabolism plays a critical role in supporting tumor growth under hypoxic conditions. The inhibition caused by GPNA could potentially disrupt metabolic pathways essential for cancer cell survival .

Properties

IUPAC Name |

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFIAIPYVFZHSY-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.